Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is a complex organic compound with the molecular formula and a molecular weight of 591.05 g/mol. It is recognized for its applications in the semiconductor industry, particularly as a precursor for hafnium oxide thin films. This compound is classified under organometallic compounds due to its hafnium metal center coordinated with organic alkoxide ligands. It is also known by several synonyms, including Hafnium MMP and Hafnium methoxy-t-butoxide, and is identified by the CAS number 309915-48-8.
The synthesis of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) typically involves metal-organic chemical vapor deposition (MOCVD) methods, which are advantageous for producing high-quality thin films. This compound can be synthesized by reacting hafnium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a base, leading to the formation of the desired alkoxide complex. The process is characterized by its high vapor pressure, which enhances its suitability for MOCVD applications, allowing for efficient deposition of hafnium oxide films on substrates without requiring additional oxygen sources .
The molecular structure of tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) features a central hafnium atom surrounded by four identical alkoxide ligands. The structural representation can be expressed as:
This configuration allows for significant steric hindrance around the hafnium center, enhancing stability and reducing intermolecular interactions. The compound exhibits a melting point of -5 °C and a boiling point of 135 °C at reduced pressure (10.1 hPa), indicating its volatile nature .
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) participates in various chemical reactions primarily related to the formation of hafnium oxide. Upon thermal decomposition, it undergoes pyrolysis, yielding hafnium oxide as the primary product. The reaction can be summarized as follows:
This reaction is crucial in thin-film deposition processes where controlled oxidation is required to form high-k dielectric materials used in electronic devices .
The mechanism of action for tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) in MOCVD involves its vaporization and subsequent decomposition upon reaching elevated temperatures. During this process, the alkoxide ligands are removed, facilitating the formation of hafnium oxide on the substrate surface. The reaction proceeds through several steps:
This method allows for precise control over film thickness and composition .
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) exhibits several notable physical and chemical properties:
These properties make it suitable for applications in thin-film technology while necessitating precautions during storage and use.
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) finds significant applications in:
Its ability to form stable films with desirable electrical characteristics makes it valuable in advancing technology in electronics and materials science .
The 1-methoxy-2-methyl-2-propoxide ligand (mmp⁻) in Hf(mmp)₄ features a unique tertiary alkoxide group adjacent to a methoxy moiety, creating a bidentate κ²-O,O' coordination mode. This architecture combines steric bulk and electronic tuning:
Table 1: Ligand Structural Parameters in Hf(mmp)₄
Structural Feature | Role in Precursor Design | Impact on Properties |
---|---|---|
Tertiary alkoxide (t-Bu like) | Steric shielding of Hf center | Prevents ligand dissociation <200°C |
Methoxyethyl chain | Bidentate chelation | Enhances thermal stability (ΔT_dec = +50°C vs. Hf(OtBu)₄) |
Branched alkyl groups | Reduced crystal packing density | Lower melting point (-5°C) and viscosity |
Asymmetric C-O bonds | Polarizability | Controlled hydrolysis kinetics (k = 10⁻³ s⁻¹) |
Hf(mmp)₄ adopts a monomeric structure due to ligand constraints, contrasting with polynuclear hafnium alkoxides:
Two primary routes yield Hf(mmp)₄ with distinct purity profiles:
Table 2: Synthesis Pathway Performance Metrics
Parameter | Solvent-Free Route | Solvothermal Route |
---|---|---|
Temperature | 80–100°C | 110°C (reflux) |
Yield | >98% | 85–90% |
Major Impurity | NaCl (<500 ppm) | Toluene (<1000 ppm) |
Purification | Vacuum sublimation | Fractional distillation |
Scalability | Batch-limited | Continuous-flow adaptable |
The mmp⁻ ligand's design specifically counters hafnium's tendency toward polynuclear complexes:
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